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Compound of Interest

Compound Name: 3-Ethynyl-4-methylpyridine

Cat. No.: B1603692 Get Quote

3-Ethynyl-4-methylpyridine is a specialized heterocyclic compound that has emerged as a

valuable building block in medicinal chemistry and materials science. Its structure, featuring a

pyridine core functionalized with both a reactive terminal alkyne and a methyl group, offers a

unique combination of properties. The pyridine ring is a ubiquitous scaffold in numerous

biologically active molecules and approved drugs, prized for its ability to engage in hydrogen

bonding and other key interactions with biological targets.[1][2] The terminal alkyne serves as a

versatile chemical handle, most notably for carbon-carbon bond formation through reactions

like the Sonogashira coupling, enabling the construction of complex molecular architectures.[3]

[4] The methyl group provides a point of steric and electronic tuning, allowing chemists to subtly

modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.

This guide provides a comprehensive overview of the properties, synthesis, reactivity, and

applications of 3-Ethynyl-4-methylpyridine, offering field-proven insights for its effective

utilization in research and development.

Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is the first step toward its successful

application. 3-Ethynyl-4-methylpyridine is typically supplied as a powder with a high degree

of purity.[5]

Physical and Chemical Properties
The key identifiers and physical properties of this compound are summarized below.
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Property Value Source

CAS Number 30413-62-8 [5][6][7]

Molecular Formula C₈H₇N [7][8]

Molecular Weight 117.15 g/mol [5][7][8]

IUPAC Name 3-ethynyl-4-methylpyridine [7]

Appearance Powder [5]

Purity Typically ≥95% [5]

Storage
Store at 4°C, sealed in a dry

environment.[5][8]

Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 3-Ethynyl-4-
methylpyridine. Based on its structure, the following spectral characteristics are expected:

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Key

expected signals include:

A singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm.

A singlet for the acetylenic proton (-C≡C-H) around δ 3.1-3.3 ppm.

Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three

protons on the pyridine ring. The proton adjacent to the nitrogen will be the most

downfield.[9]

¹³C NMR: The carbon spectrum will show eight distinct signals:

One aliphatic signal for the methyl carbon.

Two sp-hybridized carbons for the alkyne group (approx. δ 80-90 ppm).
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Five sp²-hybridized carbons for the pyridine ring in the aromatic region (approx. δ 120-150

ppm).[10]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups:

A sharp, moderate peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch.

A weak, sharp peak around 2100-2200 cm⁻¹ for the C≡C triple bond stretch.

Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring

C=C and C=N stretching vibrations.[11]

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at an

m/z of 117, corresponding to the monoisotopic mass.[12]

Synthesis and Handling
While commercially available from various suppliers, understanding the synthesis of 3-Ethynyl-
4-methylpyridine provides insight into potential impurities and alternative production

strategies.[13][14][15]

Retrosynthetic Approach: The Sonogashira Pathway
A robust and widely adopted method for synthesizing aryl alkynes is the Sonogashira coupling.

[3][4][16] This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl

or vinyl halide. The most logical precursor for 3-Ethynyl-4-methylpyridine is therefore a

halogenated 4-methylpyridine, such as 3-bromo-4-methylpyridine, which is itself a common

pharmaceutical intermediate.[17]
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3-Ethynyl-4-methylpyridine

Deprotection Step
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Sonogashira Coupling

Click to download full resolution via product page

Caption: Retrosynthetic analysis for 3-Ethynyl-4-methylpyridine via Sonogashira coupling.

Detailed Experimental Protocol: Two-Step Synthesis
This protocol outlines the synthesis from 3-bromo-4-methylpyridine using a protected alkyne

source, followed by deprotection. Using a protected alkyne like ethynyltrimethylsilane (TMSA)

is a common strategy to prevent the undesired side reaction of alkyne homocoupling (Glaser

coupling).

Step 1: Sonogashira Coupling of 3-Bromo-4-methylpyridine with TMSA

Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromo-4-methylpyridine (1.0 eq),

bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide

(CuI, 0.04 eq).

Solvent and Base: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three

times. Add degassed anhydrous solvent (e.g., THF or Diisopropylamine) via syringe. Add the

amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).
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Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture at room

temperature.

Reaction: Stir the reaction mixture at room temperature (or gentle heating, e.g., 50-60 °C)

and monitor by TLC or GC-MS until the starting bromide is consumed (typically 3-12 hours).

Workup: Upon completion, cool the mixture to room temperature, dilute with a solvent like

ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate

with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄,

filter, and concentrate under reduced pressure.

Purification: Purify the crude product, 3-((trimethylsilyl)ethynyl)-4-methylpyridine, by flash

column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

Reaction Setup: Dissolve the purified silyl-protected intermediate from Step 1 in a suitable

solvent such as methanol or THF.

Deprotection Reagent: Add a deprotection reagent. A mild base like potassium carbonate

(K₂CO₃, 2.0 eq) is often sufficient.[10] For more robust conditions, a fluoride source like

tetrabutylammonium fluoride (TBAF) can be used.[18]

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC for the

disappearance of the starting material.

Workup: Remove the solvent in vacuo. Partition the residue between water and an organic

solvent (e.g., dichloromethane or ethyl acetate). Separate the layers and extract the aqueous

layer two more times with the organic solvent.

Final Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and

concentrate to yield the final product, 3-Ethynyl-4-methylpyridine. Assess purity by NMR.

Safety and Handling
3-Ethynyl-4-methylpyridine is a chemical reagent that requires careful handling in a

laboratory setting.[5]
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Hazard Class GHS Code Description

Flammable Liquid H227 Combustible liquid

Acute Toxicity, Oral H302 Harmful if swallowed

Skin Irritation H315 Causes skin irritation

Eye Irritation H319 Causes serious eye irritation

STOT, Single Exposure H335 May cause respiratory irritation

Source: PubChem, Sigma-

Aldrich[5][7]

Handling Recommendations:

Work in a well-ventilated fume hood.[19][20]

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile

gloves, and a lab coat.[19][21]

Avoid inhalation of dust or vapors.[20]

Keep away from heat, sparks, and open flames.[19]

Store in a tightly closed container in a cool, dry place.[20]

Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Ethynyl-4-methylpyridine is dominated by the reactivity of its terminal

alkyne. This functional group is a gateway to a vast array of chemical transformations, making

the molecule a powerful intermediate for creating libraries of complex compounds for drug

screening.[1][22]

The Sonogashira Coupling: A Cornerstone Reaction
The primary application of this molecule is to serve as the alkyne partner in a subsequent

Sonogashira coupling reaction. This allows for the direct connection of the pyridine scaffold to
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various aryl or vinyl halides, creating rigid, linear linkages within a larger molecule. Such rigidity

is often desirable in drug design to reduce the entropic penalty of binding to a protein target.

Mechanism of the Sonogashira Reaction:

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper

cycle.[3][23]

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide

(Ar-X).

Copper Cycle: The terminal alkyne is deprotonated by the amine base. The resulting

acetylide reacts with the Cu(I) salt to form a copper acetylide intermediate.

Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II)-Ar complex.

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield

the final coupled product (Ar-C≡C-Py) and regenerate the Pd(0) catalyst.

Palladium Cycle

Copper Cycle

Pd(0)L₂

Oxidative
Addition

Ar-X
Ar-Pd(II)L₂-X Transmetalation Ar-Pd(II)L₂-C≡CR
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Cu(I)X
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Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Role as a Pharmacophore
Pyridine and its derivatives are integral to a wide range of pharmaceuticals, acting as key

pharmacophoric elements.[1][2] The nitrogen atom can act as a hydrogen bond acceptor, a

critical interaction for receptor binding. The aromatic system can participate in π-stacking with

aromatic residues in a protein's active site. By using 3-Ethynyl-4-methylpyridine, medicinal

chemists can introduce this privileged scaffold into lead compounds to enhance potency and

modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Derivatives

of related structures like pyrazolopyridines and phenylpyrazolo-pyrimidines have shown potent

activity as anticancer agents and enzyme inhibitors.[24][25][26]

Workflow for Library Synthesis
The true power of a building block like 3-Ethynyl-4-methylpyridine is realized in parallel

synthesis for generating compound libraries for high-throughput screening.
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Caption: Workflow for library synthesis using 3-Ethynyl-4-methylpyridine.

Conclusion
3-Ethynyl-4-methylpyridine (CAS 30413-62-8) is more than just a chemical; it is a strategic

tool for molecular innovation. Its well-defined structure, characterized by a privileged pyridine

scaffold and a versatile terminal alkyne, provides a reliable entry point for the synthesis of novel

compounds. The Sonogashira coupling stands as its most powerful application, enabling the

rational design and construction of rigid molecules for probing biological systems. For

researchers in drug discovery, this compound offers a robust and efficient means to generate

diverse chemical libraries, accelerating the path toward new therapeutic agents. Proper
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understanding of its properties, synthesis, and safe handling procedures, as detailed in this

guide, is paramount to unlocking its full potential in the laboratory.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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